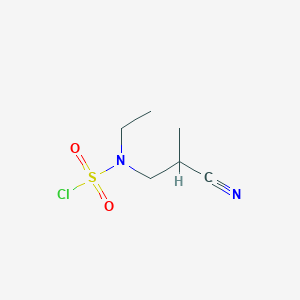![molecular formula C12H15N3O3 B1427900 6-[(1-Methylpyrrolidin-3-yl)carbamoyl]pyridine-2-carboxylic acid CAS No. 1291656-86-4](/img/structure/B1427900.png)
6-[(1-Methylpyrrolidin-3-yl)carbamoyl]pyridine-2-carboxylic acid
Overview
Description
This compound, also known by its IUPAC name 6-{[(1-methyl-3-pyrrolidinyl)amino]carbonyl}-2-pyridinecarboxylic acid, has a molecular weight of 249.27 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15N3O3/c1-15-6-5-8(7-15)13-11(16)9-3-2-4-10(14-9)12(17)18/h2-4,8H,5-7H2,1H3,(H,13,16)(H,17,18) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 249.27 .Scientific Research Applications
Antibacterial Properties
Pyridonecarboxylic acids, including analogs similar to 6-[(1-Methylpyrrolidin-3-yl)carbamoyl]pyridine-2-carboxylic acid, have been studied for their potential antibacterial properties. For instance, Egawa et al. (1984) synthesized compounds with amino- and hydroxy-substituted cyclic amino groups, showing significant in vitro and in vivo antibacterial activity, suggesting potential applications in developing new antibacterial agents (Egawa et al., 1984).
Synthesis of Chemical Libraries
Bojana Črček et al. (2012) demonstrated the use of similar compounds in the parallel synthesis of a library of pyrimidine-5-carboxamides. This indicates its utility in creating diverse chemical libraries for various applications, including drug discovery (Črček et al., 2012).
Structural Studies
M. Kadir et al. (2017) focused on the structural characterization of monoamide isomers related to 6-[(1-Methylpyrrolidin-3-yl)carbamoyl]pyridine-2-carboxylic acid. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can inform their applications in various fields, such as material science or pharmacology (Kadir et al., 2017).
Computational Chemistry
T. Cuya et al. (2018) utilized similar pyridinium compounds in computational studies to understand their interactions with human acetylcholinesterase when inhibited by nerve agents. This showcases the application of these compounds in computational and theoretical chemistry, particularly in understanding enzyme interactions (Cuya et al., 2018).
Development of Antibiotics
Research by M. Sunagawa et al. (1990) into carbapenem compounds, which are structurally related to 6-[(1-Methylpyrrolidin-3-yl)carbamoyl]pyridine-2-carboxylic acid, indicates their potential role in the development of new antibiotics, especially considering their activity and stability profiles (Sunagawa et al., 1990).
Safety and Hazards
properties
IUPAC Name |
6-[(1-methylpyrrolidin-3-yl)carbamoyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-15-6-5-8(7-15)13-11(16)9-3-2-4-10(14-9)12(17)18/h2-4,8H,5-7H2,1H3,(H,13,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAIQHJQMRAKCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)NC(=O)C2=NC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[1-(4-Methoxy-benzyl)-piperidin-2-ylmethyl]-methyl-amine](/img/structure/B1427826.png)



![[2-(3-Methylbutoxy)naphthalen-1-yl]boronic acid](/img/structure/B1427831.png)

![N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1427834.png)


